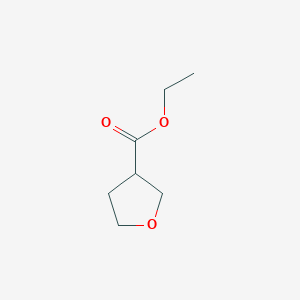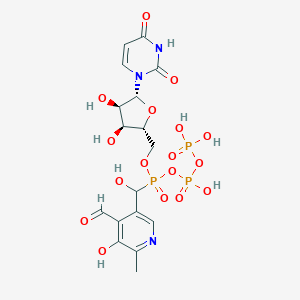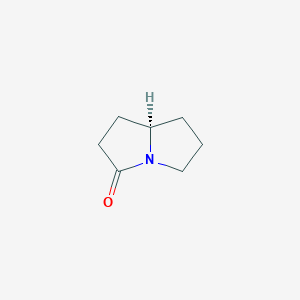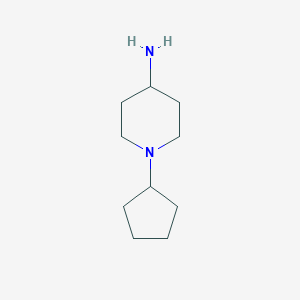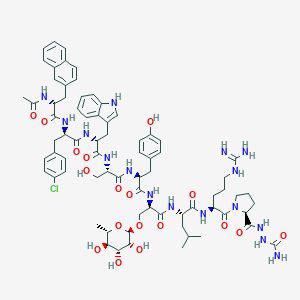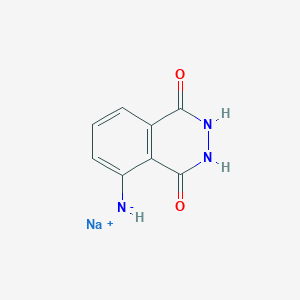
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide, commonly known as SDA, is a chemical compound that has been widely used in scientific research due to its unique properties. SDA is a stable, water-soluble, and non-toxic compound that has been used in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of SDA is still not fully understood. However, studies have shown that SDA can act as a reducing agent and a free radical scavenger, which helps to protect cells and tissues from oxidative damage. SDA can also inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammation.
Effets Biochimiques Et Physiologiques
SDA has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. SDA has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using SDA in lab experiments is its stability and non-toxicity. SDA is also water-soluble, which makes it easy to use in various experimental systems. However, one of the limitations of using SDA is its poor solubility in organic solvents, which limits its use in certain experimental systems.
Orientations Futures
There are several future directions for the use of SDA in scientific research. One area of interest is the development of SDA-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the use of SDA as a fluorescent probe for the detection of ROS in live cells and tissues. Further research is also needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
Conclusion:
In conclusion, SDA is a unique chemical compound that has been widely used in scientific research due to its stability, non-toxicity, and unique properties. It has been used in various biochemical and physiological studies, and has shown potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
Méthodes De Synthèse
The synthesis of SDA involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain pure SDA. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
SDA has been widely used in scientific research due to its unique properties. It has been used as a reducing agent, an antioxidant, and a free radical scavenger in various biochemical and physiological studies. SDA has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. In addition, SDA has been used as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
134459-06-6 |
|---|---|
Nom du produit |
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide |
Formule moléculaire |
C8H6N3NaO2 |
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |
Clé InChI |
RVJVDCVIJCBUTH-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
SMILES |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
SMILES canonique |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
Pictogrammes |
Irritant |
Synonymes |
LUMINOLSODIUM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



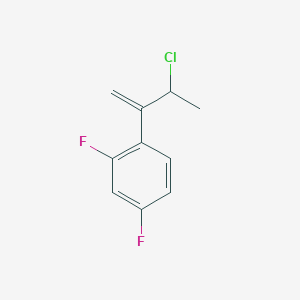
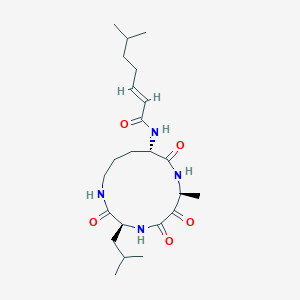
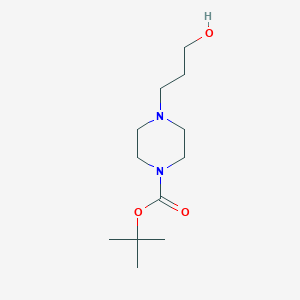
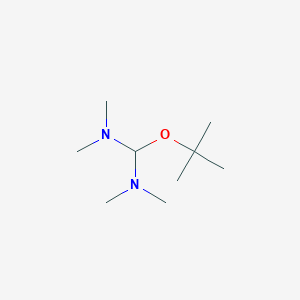
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
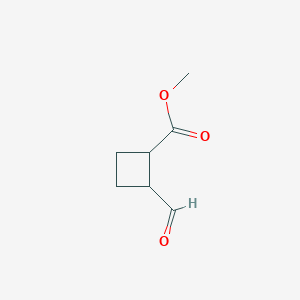
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
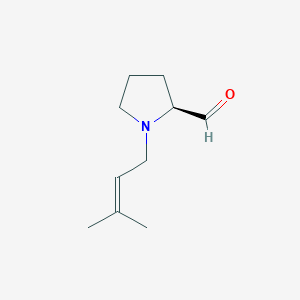
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
